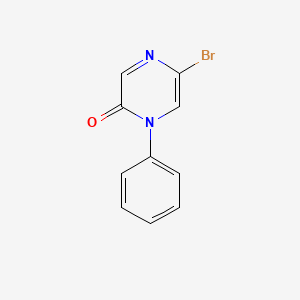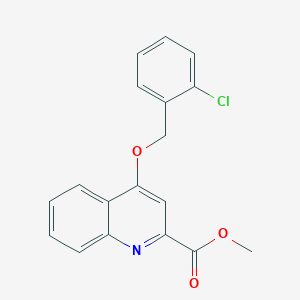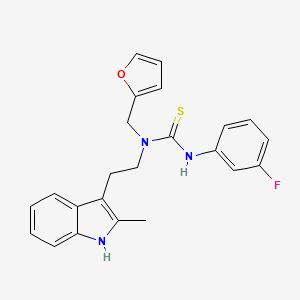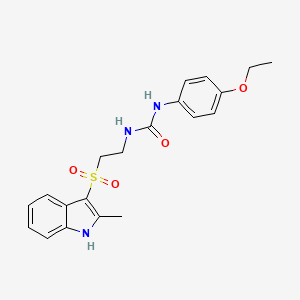
(R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid (abbreviated as (R)-BOPC) is an important organic compound that is used in a variety of applications in the pharmaceutical, biochemical, and biotechnological industries. It is a chiral molecule, meaning that the molecule has two different forms that are mirror images of each other, and is found in a wide range of products, including pharmaceuticals, pesticides, and food additives. (R)-BOPC has a wide range of applications in laboratory experiments, including the synthesis of other compounds and the study of biochemical and physiological effects.
Scientific Research Applications
(R)-BOPC has a wide range of applications in scientific research, including its use as a chiral ligand in asymmetric synthesis and its use as a catalyst in organic reactions. It is also used in the synthesis of other compounds, such as amino acids, and as a substrate for enzymes. In addition, (R)-BOPC has been used in the study of the biochemical and physiological effects of compounds, including its effects on the activity of enzymes and other proteins.
Mechanism of Action
The mechanism of action of (R)-BOPC is not fully understood, but it is believed to involve the formation of a complex between the molecule and the enzyme or protein it is targeting. This complex is then thought to be involved in the activation of the enzyme or protein, leading to the desired biochemical or physiological effect. The exact mechanism of action of (R)-BOPC is still being studied, but it is believed to involve the formation of a complex between the molecule and the enzyme or protein it is targeting.
Biochemical and Physiological Effects
(R)-BOPC has been studied for its biochemical and physiological effects. Studies have found that (R)-BOPC has the ability to modulate the activity of enzymes and other proteins, and can also act as a substrate for enzymes. In addition, (R)-BOPC has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been found to have an effect on the expression of certain genes, which can lead to changes in the behavior of cells.
Advantages and Limitations for Lab Experiments
(R)-BOPC has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively simple. In addition, (R)-BOPC is a chiral molecule, which makes it useful for the synthesis of other compounds. However, (R)-BOPC also has some limitations. It is a relatively unstable compound, and its synthesis is sensitive to temperature and pH. It is also a relatively toxic compound, and its use in laboratory experiments requires the use of protective equipment and safety precautions.
Future Directions
There are a number of potential future directions for (R)-BOPC research. One potential direction is the development of new methods for synthesizing (R)-BOPC, such as the use of catalysts or other reagents. Another potential direction is the development of new applications for (R)-BOPC, such as the use of the compound in the synthesis of other compounds or the use of the compound in the study of the biochemical and physiological effects of other compounds. Additionally, further research into the mechanism of action of (R)-BOPC could lead to the development of new uses for the compound. Finally, further research into the safety of (R)-BOPC could lead to the development of new protocols for its use in laboratory experiments.
Synthesis Methods
(R)-BOPC can be synthesized through a variety of methods, including a two-step reaction of aldehydes with pyrrolidine in the presence of a base, such as sodium hydroxide, followed by oxidation of the resulting product with a reagent such as hydrogen peroxide. The reaction can also be conducted in the presence of a catalyst, such as palladium or ruthenium, to increase the rate of the reaction. Other methods for synthesizing (R)-BOPC include the reaction of aldehydes with pyrrolidine in the presence of a strong base, such as sodium hydroxide, followed by oxidation with a reagent, such as hydrogen peroxide, or the reaction of aldehydes with pyrrolidine in the presence of a Lewis acid, such as boron trifluoride.
properties
IUPAC Name |
(3R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKQDWPBYULGPF-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C1=O)CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2905266.png)
![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2905268.png)






![7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B2905280.png)


methanamine](/img/structure/B2905285.png)
![1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea](/img/structure/B2905287.png)
![1-[(3-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2905288.png)